2-Pyrrolidinone, 4-benzo[b]thien-2-yl-
Description
Structural Classifications and Core Scaffolds within Organic Chemistry
The architecture of 2-Pyrrolidinone (B116388), 4-benzo[b]thien-2-yl- is best understood by dissecting its two core components: the pyrrolidinone moiety and the benzo[b]thiophene moiety.
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. rdd.edu.iq Its structural rigidity and capacity to participate in hydrogen bonding interactions make it a valuable component in drug design. The pyrrolidinone nucleus is a versatile building block for creating complex molecular architectures. mdpi.com
The synthetic utility of the pyrrolidinone ring is well-established, with numerous methods available for its construction. These often involve cyclization reactions of gamma-amino acids or their derivatives. rdd.edu.iq Furthermore, the positions on the pyrrolidinone ring are amenable to functionalization, allowing for the introduction of various substituents to modulate the physicochemical and biological properties of the resulting molecules. Research has demonstrated the synthesis of highly substituted pyrrolidinones through multi-component reactions, highlighting the adaptability of this scaffold. nih.gov
Benzo[b]thiophene is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring. nih.gov This scaffold is of significant interest due to its presence in numerous pharmaceuticals and biologically active molecules. nih.gov The aromatic nature of the benzo[b]thiophene system contributes to its stability and influences its electronic properties.
The functionalization of the benzo[b]thiophene ring is a key area of research, as the introduction of substituents at various positions can dramatically alter its biological activity. The 2- and 3-positions of the benzo[b]thiophene ring are particularly important for substitution, and numerous synthetic methods have been developed to achieve selective functionalization at these sites. This allows for the creation of a diverse library of derivatives for biological screening. mdpi.com
The combination of pyrrolidinone and benzo[b]thiophene moieties into a single molecule, as seen in 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, creates a conjugated system with the potential for unique electronic and photophysical properties. The electronic communication between the electron-rich benzo[b]thiophene ring and the pyrrolidinone core can lead to interesting intramolecular charge transfer characteristics.
The synthesis of such conjugated systems often involves strategic coupling reactions to link the two heterocyclic units. For instance, a plausible synthetic route could involve the Michael addition of a nitroalkane to a chalcone (B49325) derived from benzo[b]thiophene, followed by reductive cyclization to form the pyrrolidinone ring. chemrevlett.comnih.gov Research into benzothiophene-fused pyrrolidone derivatives has demonstrated the feasibility of constructing these complex heterocyclic systems. rsc.org
Academic Rationale for Investigating 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-
The investigation of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is driven by its potential contributions to both fundamental heterocyclic chemistry and the discovery of novel molecular architectures with potential applications.
The synthesis of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- and its derivatives provides a platform for the development and refinement of synthetic methodologies in heterocyclic chemistry. The construction of the C-C bond linking the 4-position of the pyrrolidinone to the 2-position of the benzo[b]thiophene presents a synthetic challenge that can spur the innovation of new catalytic systems and reaction pathways.
For example, a potential synthetic approach could start from benzo[b]thiophene-2-carboxaldehyde (B1270333). This aldehyde can undergo a Knoevenagel condensation with a nitroalkane, followed by a Michael addition and subsequent reductive cyclization to yield the desired 4-substituted pyrrolidinone. The successful execution of such a multi-step synthesis would represent a valuable addition to the toolbox of organic chemists. mdpi.com
Table 1: Plausible Synthetic Intermediates and Reactions
| Step | Reactants | Key Reaction Type | Intermediate/Product |
| 1 | Benzo[b]thiophene-2-carboxaldehyde, Nitromethane | Knoevenagel Condensation | 1-(Benzo[b]thien-2-yl)-2-nitroethene |
| 2 | 1-(Benzo[b]thien-2-yl)-2-nitroethene, Diethyl malonate | Michael Addition | Diethyl 2-(1-(benzo[b]thien-2-yl)-2-nitroethyl)malonate |
| 3 | Diethyl 2-(1-(benzo[b]thien-2-yl)-2-nitroethyl)malonate | Reductive Cyclization | 4-(Benzo[b]thien-2-yl)-2-pyrrolidinone |
This table presents a hypothetical synthetic pathway based on established chemical principles.
The unique three-dimensional structure of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- makes it an interesting scaffold for the exploration of novel molecular architectures. The relative orientation of the planar benzo[b]thiophene ring and the non-planar pyrrolidinone ring can give rise to specific conformational preferences that may be crucial for biological activity.
The investigation of such novel architectures contributes to our understanding of structure-activity relationships. By synthesizing and studying a range of derivatives with different substitution patterns on both heterocyclic rings, researchers can probe the steric and electronic requirements for interaction with biological targets. This exploration is fundamental to the rational design of new therapeutic agents and functional materials.
Table 2: Key Structural Features of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-
| Feature | Description | Potential Significance |
| Pyrrolidinone Ring | Five-membered lactam | Hydrogen bonding capacity, structural rigidity |
| Benzo[b]thiophene Moiety | Fused aromatic system | Aromaticity, electronic properties, potential for π-stacking |
| C4-C2' Linkage | Single bond connecting the two rings | Torsional flexibility, defines overall molecular shape |
Foundation for Structure-Function Relationship Studies in Chemical Biology
The chemical scaffold of 2-pyrrolidinone, particularly when substituted with a benzo[b]thiophene moiety, provides a robust foundation for structure-function relationship (SFR) studies in the field of chemical biology. This structural framework allows for systematic modifications at various positions, enabling researchers to probe the specific interactions between the compound and its biological targets. By synthesizing and evaluating a library of analogues, a detailed understanding of how different chemical features contribute to the biological activity of the molecule can be developed.
A notable example of this approach is the investigation of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives as potential antiseizure and antinociceptive agents. nih.gov In these studies, the pyrrolidine-2,5-dione core, a close analogue of the 2-pyrrolidinone ring, is maintained as a constant feature, while modifications are introduced to other parts of the molecule. This allows for a systematic exploration of the structure-activity relationship (SAR).
The core structure can be dissected into three key regions for modification to explore the SAR:
The Benzo[b]thiophene Moiety: Modifications to this bicyclic aromatic system can influence the compound's electronic properties, lipophilicity, and steric profile. These changes, in turn, can affect how the molecule interacts with its biological target.
The Pyrrolidine (B122466) Ring: While the core pyrrolidine structure is often kept constant, the substituents on the nitrogen atom can be varied significantly. This allows for the introduction of different functional groups and the exploration of how these changes impact the compound's pharmacological properties.
The Linker: The nature of the connection between the pyrrolidine ring and other parts of the molecule can also be altered to optimize activity.
A focused library of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has been synthesized and evaluated to understand the structural requirements for anticonvulsant and analgesic activity. nih.gov The study identified a lead compound, referred to as 33 , which demonstrated promising antiseizure properties in various models, including the maximal electroshock (MES) and 6 Hz seizure models. nih.gov Furthermore, this compound exhibited significant analgesic effects. nih.gov
The systematic variation of substituents on the phenylpiperazine moiety attached to the pyrrolidine-2,5-dione core has been a key aspect of these SAR studies. It was noted that the choice of substituent on this ring was restricted to those known to be favorable for antiseizure activity from previous research, such as CF₃, OCF₃, and SCF₃. nih.gov This targeted approach helps in refining the pharmacophore and understanding the specific electronic and steric requirements for optimal activity.
The following table summarizes the anticonvulsant activity of selected derivatives from this study, illustrating the impact of structural modifications on biological function.
| Compound | R | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |
| 25 | 2-CF₃ | > 100 | 81.3 |
| 26 | 3-CF₃ | 48.1 | 48.5 |
| 27 | 4-CF₃ | 45.2 | 41.7 |
| 28 | 3-OCF₃ | 42.1 | 39.8 |
| 29 | 4-OCF₃ | 38.9 | 35.1 |
| 30 | 3-SCF₃ | 35.4 | 33.2 |
| 33 | Morpholine (B109124) | 27.4 | 30.8 |
Data sourced from a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives. nih.gov
The data clearly indicates that the nature and position of the substituent on the phenylpiperazine ring significantly influence the anticonvulsant activity. For instance, moving the trifluoromethyl (CF₃) group from the 2-position to the 3- or 4-position on the phenyl ring enhances the activity in the MES test. nih.gov Furthermore, the replacement of the phenylpiperazine moiety with a morpholine ring in compound 33 resulted in the most potent antiseizure properties within this series. nih.gov These findings underscore the value of the 2-pyrrolidinone, 4-benzo[b]thien-2-yl- scaffold as a versatile platform for conducting detailed structure-function relationship studies, which are crucial for the rational design of new therapeutic agents.
Structure
3D Structure
Properties
CAS No. |
88221-18-5 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-(1-benzothiophen-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NOS/c14-12-6-9(7-13-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,9H,6-7H2,(H,13,14) |
InChI Key |
CAZACMSREQKCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyrrolidinone, 4 Benzo B Thien 2 Yl and Its Analogues
Precursor Synthesis and Starting Material Derivatization
The successful synthesis of the target compound relies heavily on the strategic preparation and functionalization of its constituent heterocyclic precursors.
Synthesis of Functionalized Pyrrolidinone Precursors
The pyrrolidinone ring is a privileged pharmacophore found in numerous biologically active compounds. Consequently, a multitude of synthetic routes to functionalized pyrrolidinone precursors have been developed.
A novel, metal-free, one-pot method involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters. This process, which requires only a simple base treatment and heating, proceeds through a cascade of three reactions: a nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones. This approach is scalable and allows for easy diversification of the products.
Another established strategy for pyrrolidinone synthesis involves the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, typically an olefin. This method is highly effective for creating substituted pyrrolidines. Additionally, traditional methods include the reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine, the cyclization of 1,4-amino alcohols, or a Mannich reaction followed by cyclization. For chiral synthesis, derivatives of proline and 4-hydroxyproline (B1632879) are common starting materials for many pyrrolidine-containing drugs.
A specific precursor for a related analogue, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione, is 2-(benzo[b]thiophen-2-yl)succinic acid. This dicarboxylic acid is synthesized from benzo[b]thiophene-2-carboxaldehyde (B1270333) through a Knoevenagel condensation with diethyl malonate, followed by the addition of potassium cyanide and subsequent hydrolysis.
| Starting Materials | Reagents | Product | Key Features |
| Arylsulfonamides, Cyclopropane diesters | Simple base (e.g., KHMDS) | α-Arylated pyrrolidinones | One-pot, metal-free, scalable |
| 1,4-Dicarbonyl compounds, Primary amine/Ammonia | Reducing agent | Substituted pyrrolidines | Reductive amination |
| 1,4-Amino alcohols | Acid or base | Substituted pyrrolidines | Cyclization |
| Benzo[b]thiophene-2-carboxaldehyde, Diethyl malonate | Piperidine, KCN, NaOH/HCl | 2-(Benzo[b]thiophen-2-yl)succinic acid | Multi-step synthesis of a key dicarboxylic acid precursor |
Synthesis of Functionalized Benzo[b]thiophene Precursors
Benzo[b]thiophene derivatives are recognized for their wide range of therapeutic properties and are integral to several commercial drugs. The synthesis of functionalized benzo[b]thiophene precursors often utilizes alkynes as versatile starting materials.
A prominent one-step method involves the reaction of easily accessible o-silylaryl triflates and alkynyl sulfides in an aryne reaction. This intermolecular approach allows for the synthesis of a wide range of 3-substituted and multisubstituted benzo[b]thiophenes. The requisite alkynyl sulfide (B99878) precursors can be readily prepared from the corresponding terminal alkynes.
Another widely employed strategy is the electrophilic cyclization of ortho-thioanisole-containing arylalkynes. This reaction can be promoted by various electrophilic reagents such as iodine, bromine, N-bromosuccinimide (NBS), or transition metal catalysts like PdCl₂, CuCl₂, and AuCl.
The following table summarizes key starting materials for benzo[b]thiophene synthesis:
| Precursor Type | Key Features | Example Starting Materials |
| Alkynyl Sulfides | Readily available from terminal alkynes, used in aryne reactions. | Arylethynyl ethyl sulfides, Alkylethynyl ethyl sulfides |
| o-Silylaryl Triflates | Aryne precursors, react with alkynyl sulfides. | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate |
| o-Alkynyl Aryl Thioethers | Undergo electrophilic cyclization. | 2-Alkynylthioanisoles |
| 2-Bromo Alkynylbenzenes | React with a sulfur source in the presence of a catalyst. | 1-(2-Bromophenyl)-2-phenylethyne |
Cyclization and Ring-Closing Strategies for Core Construction
The formation of the heterocyclic cores is a critical phase in the synthesis, with various cyclization strategies being employed to construct the pyrrolidinone and benzo[b]thiophene ring systems.
Formation of the Pyrrolidinone Ring System
The construction of the five-membered pyrrolidinone ring can be achieved through several elegant cyclization strategies. As mentioned previously, the reaction between arylsulfonamides and cyclopropane diesters culminates in a lactam formation step, effectively closing the pyrrolidinone ring in a one-pot cascade.
Photocatalytic [3+2] cycloadditions represent another modern approach. For instance, the cycloaddition of cyclopropyl (B3062369) ketones with hydrazones can be enabled by photoredox catalysis to yield structurally diverse pyrrolidines. Intramolecular radical cyclization, where an amino radical attacks a carbon-carbon double bond, also serves as a method for forming the pyrrolidinone ring.
More recently, a biocatalytic approach using transaminases has been developed. This method involves the transamination of ω-chloroketones, which then undergo spontaneous intramolecular cyclization to yield 2-substituted chiral pyrrolidines with high enantiomeric excess.
| Cyclization Strategy | Description |
| Smiles-Truce Cascade | Involves nucleophilic ring-opening of a cyclopropane followed by aryl transfer and lactam formation. |
| [3+2] Cycloaddition | Reaction of a three-atom component (like an azomethine ylide) with a two-atom component (like an alkene). |
| Reductive Cyclization | An iron-catalyzed reductive cyclization of 1,6-dienes or enynes with nitriles can produce pyrrolidines. |
| Transaminase-Triggered Cyclization | Asymmetric synthesis starting from ω-chloroketones, leading to spontaneous ring closure after amination. |
Formation of the Benzo[b]thiophene Ring System
The construction of the fused benzo[b]thiophene ring system is frequently accomplished through intramolecular cyclization of suitably substituted benzene (B151609) derivatives.
A powerful one-step synthesis involves the aryne reaction between o-silylaryl triflates and alkynyl sulfides. This method is notable for its good functional group tolerance and allows for the creation of diverse multisubstituted benzo[b]thiophenes.
Electrophilic cyclization of 2-alkynylthioanisoles is a cornerstone of benzo[b]thiophene synthesis. This intramolecular reaction can be initiated by halogens (iodocyclization), chalcogens, or other electrophiles, leading to functionalized benzo[b]thiophenes. Transition-metal catalysis, particularly with palladium, copper, or gold, is also widely used to facilitate the electrophilic cyclization of o-alkynyl aryl thioethers. Furthermore, radical-mediated cyclization reactions provide an alternative pathway to these important heterocycles.
| Cyclization Method | Precursors | Reagents/Catalysts | Key Features |
| Aryne Reaction | o-Silylaryl triflates, Alkynyl sulfides | Cesium fluoride (B91410) (CsF) | One-step, intermolecular, good functional group tolerance |
| Electrophilic Cyclization | o-Alkynyl aryl thioethers | I₂, NBS, PdCl₂, CuCl₂, AuCl | Widely used, versatile functionalization |
| Radical Cyclization | 2-Alkynylthioanisoles | Radical initiators | Metal-free conditions |
| Thiolation Annulation | 2-Bromo alkynylbenzenes | Sodium sulfide (Na₂S), CuI/TMEDA | Domino C-S bond formation/cyclization |
Cross-Coupling and Linkage Reactions
The final crucial step in constructing the target molecule, 2-Pyrrolidinone (B116388), 4-benzo[b]thien-2-yl-, involves the formation of a carbon-carbon bond between the two heterocyclic moieties. Metal-catalyzed cross-coupling reactions are the premier tool for this purpose.
The Suzuki-Miyaura reaction is a highly robust and widely used palladium-catalyzed cross-coupling method for forming C-C bonds between sp²-hybridized carbons, making it ideal for linking heterocyclic fragments. Rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been developed that allow for the coupling of a variety of partners, including heteroaromatics and heterocycles, with high enantioselectivity.
Other palladium-catalyzed reactions, such as the Heck, Negishi, and Stille couplings, also provide powerful means for linking diverse molecular fragments. Domino reactions, such as a palladium-catalyzed domino Heck/cross-coupling, can build complex bisheterocycles in a single operation, demonstrating the efficiency of modern catalytic methods.
For the synthesis of the related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione scaffold, the linkage is established prior to the formation of the second ring. The precursor 2-(benzo[b]thiophen-2-yl)succinic acid already contains the C-C bond between the eventual two ring systems. The final pyrrolidine-2,5-dione ring is then constructed by reacting this dicarboxylic acid with an appropriate amine, followed by cyclization. This highlights a synthetic strategy where the core linkage is formed at an earlier stage.
| Coupling Reaction | Catalyst | Reactants | Bond Formed |
| Suzuki-Miyaura | Palladium complexes | Organoboron compound, Organic halide | C-C |
| Heck | Palladium complexes | Alkene, Organic halide | C-C |
| Negishi | Palladium or Nickel complexes | Organozinc compound, Organic halide | C-C |
| Sonogashira | Palladium and Copper complexes | Terminal alkyne, Organic halide | C-C |
Strategies for Carbon-Carbon Bond Formation between Pyrrolidinone and Benzo[b]thiophene Moieties
The crucial step in synthesizing 4-benzo[b]thien-2-yl-2-pyrrolidinone is the formation of the carbon-carbon bond between the C4 position of the pyrrolidinone ring and the C2 position of the benzo[b]thiophene system. A prominent and powerful method for this transformation is the Suzuki-Miyaura cross-coupling reaction. chemistry.coachmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. youtube.com
In a plausible synthetic route, a 4-halo-substituted 3-pyrrolin-2-one or a 4-triflyloxy-3-pyrrolin-2-one serves as the electrophilic partner. This intermediate can be coupled with benzo[b]thiophene-2-boronic acid or its corresponding ester. The resulting 4-(benzo[b]thien-2-yl)-3-pyrrolin-2-one can then be subjected to hydrogenation to yield the saturated 2-pyrrolidinone target. A key transformation utilizing a Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of 4-aryl-3-pyrrolin-2-ones from a 4-tosyloxy-3-pyrrolin-2-one and an arylboronic acid. acs.org
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for C-C Bond Formation
| Catalyst | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 °C | Moderate to Excellent | nih.gov |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Reflux | Good | mdpi.com |
| Pd(OAc)₂ | Na₂CO₃ | DMF | 110 °C | Variable | nih.gov |
This table presents typical conditions that could be adapted for the coupling of a 4-halo-pyrrolidinone derivative with benzo[b]thiophene-2-boronic acid.
Alternative strategies for C-C bond formation include other cross-coupling reactions like the Heck reaction, which involves the reaction of an unsaturated halide with an alkene. chemistry.coach Furthermore, methods involving the alkylation of a pre-formed pyrrolidinone enolate could be envisioned, although achieving regioselectivity at the C4 position can be challenging.
Regioselective Functionalization Approaches
Achieving regioselective functionalization at the C4 position of the pyrrolidinone ring is paramount for the synthesis of the target compound. Direct C-H functionalization presents a modern and efficient approach, minimizing the need for pre-functionalized starting materials. nih.govchemrxiv.org While challenging, methods for the direct C4-alkylation or arylation of pyridine (B92270) and indole (B1671886) derivatives have been developed, suggesting that similar strategies could be applied to the pyrrolidinone scaffold. organic-chemistry.orgacs.orgbohrium.com
For instance, a directing group strategy could be employed where a functional group on the pyrrolidinone nitrogen directs a metal catalyst to activate the C4-H bond specifically. Another approach involves the generation of a specific enolate. The kinetic enolate of an N-protected 2-pyrrolidinone can be formed and subsequently reacted with an appropriate benzo[b]thiophene electrophile. The choice of base, solvent, and temperature is critical in controlling the regioselectivity of the enolate formation and subsequent reaction.
Novel Synthetic Routes and Optimization Studies
The development of efficient and sustainable synthetic routes is a continuous effort in organic chemistry. This involves the design of new catalysts, optimization of reaction conditions, and the application of green chemistry principles.
Catalyst Development and Reaction Condition Tuning
The success of C-C bond formation strategies, particularly cross-coupling reactions, is highly dependent on the catalyst system. Palladium-based catalysts are the most common for Suzuki-Miyaura reactions. youtube.com Catalyst development focuses on creating more active, stable, and selective catalytic systems. This includes the design of specific phosphine (B1218219) ligands that can enhance the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. For instance, catalysts like Pd(dppf)Cl₂ are often effective for coupling heteroaryl partners. mdpi.com
Reaction condition tuning involves the systematic optimization of parameters such as solvent, temperature, base, and reaction time. The choice of solvent can significantly influence the solubility of reactants and the stability of the catalyst. rsc.org The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. youtube.com Optimization studies are essential to maximize the yield and minimize side reactions. researchgate.netresearchgate.net
Microwave-Assisted and Green Chemistry Approaches in Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. sphinxsai.comresearchgate.netnih.goverowid.org The application of microwave irradiation to the synthesis of pyrrolidinone derivatives has been shown to be effective, particularly in multicomponent reactions. sphinxsai.comresearchgate.net This technology could be applied to the key C-C bond-forming step or other transformations in the synthesis of 4-benzo[b]thien-2-yl-2-pyrrolidinone to improve efficiency.
Green chemistry principles focus on designing environmentally benign chemical processes. researchgate.net This includes the use of non-toxic solvents (like water or ethanol), catalyst-free conditions where possible, and multicomponent reactions (MCRs) that increase atom economy. rsc.orgvjol.info.vnlivescience.io Several studies have reported the synthesis of pyrrolidinone derivatives using green approaches, such as one-pot MCRs in eco-friendly solvents like ethanol (B145695) or even under solvent-free conditions. rsc.orgresearchgate.netvjol.info.vn
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrolidinones
| Method | Typical Reaction Time | Energy Input | Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours to Days | High | Established protocols | nih.gov |
| Microwave Irradiation | Minutes | Lower | Rapid, higher yields, cleaner reactions | sphinxsai.comresearchgate.netnih.gov |
Yield Optimization and Purity Enhancement Techniques
Optimizing the reaction yield and ensuring the high purity of the final product are critical aspects of synthesis. vjol.info.vn Yield optimization involves a detailed study of reaction parameters to find the optimal conditions. researchgate.net This can be achieved through systematic screening of catalysts, solvents, temperatures, and reactant stoichiometries. rsc.org
Purity enhancement techniques are employed post-reaction. Column chromatography is a standard method for purifying organic compounds. vjol.info.vn Recrystallization is another effective technique for obtaining highly pure crystalline products, provided a suitable solvent system can be found. vjol.info.vn The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Diastereoselective and Enantioselective Synthetic Approaches
Since the C4 position of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is a stereocenter, controlling its stereochemistry is crucial for potential pharmaceutical applications. This requires the use of diastereoselective or enantioselective synthetic methods.
Diastereoselective approaches often involve the use of a chiral auxiliary. A chiral group is temporarily attached to the pyrrolidinone precursor, which directs the approach of the incoming benzo[b]thiophene group to one face of the molecule, leading to the preferential formation of one diastereomer. nih.gov The auxiliary is then removed in a subsequent step. 1,3-dipolar cycloaddition reactions can also be highly diastereoselective, offering a pathway to construct the pyrrolidinone ring with controlled stereochemistry. ua.es A facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported, which provides access to densely functionalized pyrrolidinone products. acs.org
Enantioselective approaches aim to produce a single enantiomer directly. This can be achieved through several strategies:
Chiral Catalysis: Using a chiral catalyst, such as a transition metal complex with a chiral ligand or an organocatalyst, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. ua.esnih.gov Chiral pyrrolidine-based organocatalysts are widely used for various asymmetric transformations. nih.govnih.gov
Chiral Pool Synthesis: Starting from a readily available enantiopure starting material, such as L- or D-proline or trans-4-hydroxy-L-proline, can be an effective strategy. mdpi.comacs.org The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Biocatalysis: Enzymes, such as transaminases, can be used to perform highly enantioselective transformations, for example, in the synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones. nih.gov
Table 3: Common Chiral Catalysts for Asymmetric Pyrrolidine (B122466) Synthesis
| Catalyst Type | Example | Typical Application | Reference |
|---|---|---|---|
| Organocatalyst | Diarylprolinol silyl (B83357) ethers | Michael additions, Aldol (B89426) reactions | nih.gov |
| Transition Metal Catalyst | Chiral Mg²⁺ bisoxazoline complex | Michael additions | researchgate.net |
| Enzyme | Transaminase (ATA) | Asymmetric amination of ketones | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry (MS)
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Further research or de novo synthesis and characterization of 2-Pyrrolidinone (B116388), 4-benzo[b]thien-2-yl- would be necessary to produce the data required for the requested detailed analysis.
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone in the structural analysis of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, offering a detailed picture of the covalent bonds and functional groups within the molecule.
Infrared (IR) spectroscopy probes the vibrational transitions of a molecule, with specific functional groups absorbing IR radiation at characteristic frequencies. For 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, the IR spectrum is dominated by absorptions from the pyrrolidinone ring and the benzo[b]thiophene moiety.
The key diagnostic peaks are associated with the lactam functional group. A strong, sharp absorption band is expected in the region of 1670–1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactam ring. The N-H group of the secondary amide within the pyrrolidinone ring gives rise to two distinct vibrations: a stretching vibration (ν(N-H)) typically observed as a sharp to medium band around 3200–3300 cm⁻¹, and a bending vibration (δ(N-H)) near 1550 cm⁻¹.
The benzo[b]thiophene portion of the molecule contributes several characteristic bands. Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected to produce several sharp peaks in the 1450–1600 cm⁻¹ region. Aliphatic C-H stretching from the pyrrolidinone ring's CH and CH₂ groups would be found in the 2850–2960 cm⁻¹ range. The presence of the thiophene (B33073) ring may also introduce a weak C-S stretching vibration at lower frequencies, typically between 600 and 800 cm⁻¹.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Moiety | Expected Intensity |
|---|---|---|---|
| 3200–3300 | N-H Stretch | Amide (Lactam) | Medium, Sharp |
| >3000 | Aromatic C-H Stretch | Benzo[b]thiophene | Weak to Medium |
| 2850–2960 | Aliphatic C-H Stretch | Pyrrolidinone Ring | Medium |
| 1670–1700 | C=O Stretch | Amide (Lactam) | Strong, Sharp |
| 1500–1600 | C=C Stretch | Aromatic Rings | Medium, Sharp |
| ~1550 | N-H Bend | Amide (Lactam) | Medium |
| 600–800 | C-S Stretch | Thiophene Ring | Weak |
Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, making it particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- serves as a unique structural fingerprint.
Key features in the Raman spectrum would include strong signals from the aromatic C=C stretching vibrations of the benzo[b]thiophene system, typically appearing in the 1500-1610 cm⁻¹ range. The C-S bond of the thiophene ring, which may be weak in the IR spectrum, often gives a more discernible signal in Raman. Aromatic C-H in-plane bending and ring breathing modes of the benzothiophene (B83047) moiety also provide characteristic, sharp signals that are useful for identification. While the C=O stretch is also Raman active, it is often less intense than in the IR spectrum. The combination of IR and Raman data thus provides a comprehensive vibrational profile of the molecule. nih.gov
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Moiety | Expected Intensity |
|---|---|---|---|
| >3000 | Aromatic C-H Stretch | Benzo[b]thiophene | Medium |
| 2850–2960 | Aliphatic C-H Stretch | Pyrrolidinone Ring | Medium to Strong |
| 1500–1610 | Aromatic C=C Stretch | Benzo[b]thiophene | Strong |
| ~1000 | Aromatic Ring Breathing | Benzo[b]thiophene | Strong, Sharp |
| 600–800 | C-S Modes | Thiophene Ring | Medium |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.
While a single-crystal X-ray structure for 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- has not been reported in publicly accessible databases to date, such an analysis would yield crucial information. The compound contains a stereocenter at the C4 position of the pyrrolidinone ring. X-ray diffraction of a single crystal grown from an enantiomerically pure sample would allow for the unambiguous determination of the absolute configuration (R or S) at this center.
Analysis of the crystal lattice would illuminate the intermolecular forces that govern the solid-state assembly of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- molecules. The primary interaction anticipated is intermolecular hydrogen bonding between the amide N-H donor of one molecule and the carbonyl C=O oxygen acceptor of a neighboring molecule. This interaction typically leads to the formation of well-defined chains or dimeric motifs, which are common in the crystal structures of amides and lactams.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this molecule. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and would exhibit distinct crystal packing arrangements and, consequently, different physical properties. A comprehensive polymorphism study would be essential to identify and characterize all accessible solid-state forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is expected to be dominated by the benzo[b]thiophene chromophore. This aromatic system gives rise to intense absorptions corresponding to π→π* electronic transitions. Analogous benzothiophene-containing compounds typically show strong absorption maxima (λ_max) in the ultraviolet region, often between 250 and 350 nm. researchgate.net The pyrrolidinone moiety's carbonyl group can undergo a weaker, symmetry-forbidden n→π* transition, which may appear as a shoulder on the tail of the more intense π→π* bands.
Given the presence of the rigid, fused aromatic benzo[b]thiophene system, the molecule has the potential to be fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule could emit light at a longer wavelength (a Stokes shift). Fluorescence studies would involve measuring excitation and emission spectra to determine the quantum yield and lifetime of the excited state. The fluorescence properties could be sensitive to the molecular environment, such as solvent polarity, suggesting potential applications in sensing.
Electronic Transitions and Chromophore Analysis
The chromophore of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is primarily dictated by the benzo[b]thiophene group, a bicyclic aromatic system containing a fused benzene (B151609) and thiophene ring. The electronic absorption spectra of benzo[b]thiophene and its derivatives are characterized by transitions within the π-electron system. These transitions, typically π → π* in nature, give rise to distinct absorption bands in the ultraviolet-visible (UV-Vis) region.
In a general sense, the absorption spectrum of a compound like 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- would be expected to exhibit characteristics inherited from the parent benzo[b]thiophene chromophore. For instance, benzo[b]thiophene itself displays absorption bands that are red-shifted compared to benzene or thiophene alone, a consequence of the extended π-conjugation in the fused ring system. The presence of the pyrrolidinone substituent at the 4-position of the benzo[b]thiophene moiety can further modulate the energy of these transitions.
The electronic transitions can be theoretically modeled using computational methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These calculations can provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the nature of the electronic transitions. For benzo[b]thiophene-based chromophores, the HOMO is typically distributed over the entire π-system, while the LUMO is also delocalized, with significant contributions from the thiophene sulfur atom. The introduction of the pyrrolidinone group can alter the electron density distribution in these frontier orbitals, thereby affecting the absorption and emission properties.
Influence of Substituents on Absorption and Emission Characteristics
The absorption and emission characteristics of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- can be significantly tuned by introducing various substituent groups onto either the benzo[b]thiophene or the pyrrolidinone rings. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in modulating the electronic structure and, consequently, the photophysical properties of the molecule.
Electron-donating groups (EDGs), such as alkyl, alkoxy, or amino groups, when attached to the benzo[b]thiophene ring system, tend to increase the energy of the HOMO. This leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, or carbonyl groups, lower the energy of the LUMO, which also results in a smaller energy gap and a red shift.
The position of the substituent on the aromatic core is also crucial. Substituents at different positions can have varied impacts on the electronic distribution and the transition dipole moment, affecting both the wavelength and the intensity of the absorption and emission bands.
The following table illustrates the hypothetical effect of different substituents on the maximum absorption wavelength (λmax) of a generic 4-benzo[b]thien-2-yl-pyrrolidinone scaffold, based on general principles of substituent effects on aromatic chromophores.
| Substituent (R) on Benzothiophene Ring | Nature of Substituent | Expected Effect on HOMO/LUMO | Expected Shift in λmax |
| -H | Reference | - | - |
| -CH3 | Electron-Donating | Raises HOMO energy | Bathochromic (Red Shift) |
| -OCH3 | Strong Electron-Donating | Significantly raises HOMO energy | Strong Bathochromic Shift |
| -NO2 | Strong Electron-Withdrawing | Significantly lowers LUMO energy | Strong Bathochromic Shift |
| -CN | Electron-Withdrawing | Lowers LUMO energy | Bathochromic (Red Shift) |
Similarly, modifications to the pyrrolidinone ring can also influence the spectroscopic properties. For instance, N-alkylation or N-arylation of the pyrrolidinone nitrogen can alter its electron-donating ability and steric hindrance, which can indirectly affect the conformation and electronic conjugation of the entire molecule.
The emission properties, including fluorescence quantum yield and lifetime, are also highly sensitive to substituent effects. The introduction of heavy atoms (e.g., bromine or iodine) can enhance intersystem crossing, potentially leading to increased phosphorescence at the expense of fluorescence. Furthermore, substituents that promote non-radiative decay pathways, such as vibrational relaxation or internal conversion, can lead to a decrease in the fluorescence quantum yield.
The following table provides a hypothetical overview of how substituents might influence the emission properties of a 4-benzo[b]thien-2-yl-pyrrolidinone derivative.
| Substituent (R) on Benzothiophene Ring | Expected Effect on Fluorescence Quantum Yield (ΦF) | Rationale |
| -H | Moderate | Reference |
| -OCH3 | Increase | Increased transition dipole moment |
| -NO2 | Decrease | Promotion of non-radiative decay pathways |
| -Br | Decrease | Heavy-atom effect enhancing intersystem crossing |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. tandfonline.comnih.gov These methods would be instrumental in characterizing the structural and electronic properties of 2-Pyrrolidinone (B116388), 4-benzo[b]thien-2-yl-.
Geometry Optimization and Energy Minimization Studies
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process seeks the lowest energy conformation of the molecule. For 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The resulting data would be presented in a table format, detailing the optimized geometric parameters.
Interactive Data Table: Predicted Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (Pyrrolidinone) | Data Not Available |
| Bond Length | C-N (Pyrrolidinone) | Data Not Available |
| Bond Length | C-S (Benzothiophene) | Data Not Available |
| Bond Angle | C-N-C (Pyrrolidinone) | Data Not Available |
| Dihedral Angle | Pyrrolidinone-Benzothiophene | Data Not Available |
Note: The table above is a representation of the data that would be generated from geometry optimization studies. Specific values are not available in the current literature.
Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, and Electrostatic Potential
Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis focuses on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. arabjchem.org A smaller gap generally suggests higher reactivity.
The analysis would also involve visualizing the distribution of these orbitals to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visually represent the charge distribution, offering further clues about potential sites for chemical reactions.
Interactive Data Table: Predicted Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | Data Not Available | Relates to the ability to donate electrons. |
| LUMO Energy | Data Not Available | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Data Not Available | Indicates chemical reactivity and stability. |
Note: This table illustrates the type of data that would be obtained from an electronic structure analysis. Actual values for 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- are not currently documented.
Spectroscopic Parameter Prediction (NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data with a reasonable degree of accuracy. For 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, theoretical calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are valuable for confirming the structure of synthesized compounds. Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum, identifying the characteristic absorption bands for functional groups like the carbonyl group of the pyrrolidinone ring.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is also a powerful tool for exploring how a molecule might be synthesized and for understanding the underlying mechanisms of chemical reactions.
Elucidation of Plausible Synthetic Pathways
A likely synthetic route to 4-substituted 2-pyrrolidinones is through a Michael addition reaction. wikipedia.orgmasterorganicchemistry.combyjus.comorganic-chemistry.org In the case of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, a plausible pathway would involve the conjugate addition of a suitable nucleophile to an α,β-unsaturated precursor, or the reaction of a benzothiophene-containing nucleophile with a pyrrolidinone-based Michael acceptor. Computational studies could model various potential synthetic routes to determine the most energetically favorable pathway.
Kinetic and Thermodynamic Feasibility Assessments
Interactive Data Table: Predicted Reaction Feasibility Parameters
| Parameter | Predicted Value | Significance |
| Activation Energy (Ea) | Data Not Available | The energy barrier that must be overcome for a reaction to occur. |
| Gibbs Free Energy (ΔG) | Data Not Available | Indicates the spontaneity of the reaction. |
Note: This table represents the kind of data that would be generated from a kinetic and thermodynamic feasibility assessment. Specific values for the synthesis of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- are not available.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules. For 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, these simulations provide insights into its dynamic behavior, including its conformational flexibility and interactions with its environment at an atomic level.
The biological or chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. MD simulations can be employed to explore the conformational landscape of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- in a solvent environment, identifying the most stable and frequently adopted shapes.
Analysis of simulation trajectories can reveal the relative populations of different conformational states, providing a statistical understanding of the molecule's structural preferences in solution. Such studies on related benzothiazepine (B8601423) structures have utilized NMR data to complement and validate computational findings regarding conformational preferences. mdpi.com
Table 1: Hypothetical Major Conformers of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- in Aqueous Solution This table is illustrative and based on theoretical principles of conformational analysis.
| Conformer ID | Dihedral Angle (C-C-C-N) | Relative Population (%) | Key Intramolecular Interactions |
| A | -65° | 60 | Potential weak H-bond between pyrrolidinone N-H and thiophene (B33073) sulfur |
| B | 180° | 35 | Extended conformation, minimizing steric hindrance |
| C | 70° | 5 | Minor conformer, higher energy state |
MD simulations also elucidate the specific interactions between 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- and surrounding solvent molecules, typically water. These interactions govern the molecule's solubility and influence its conformational preferences. The primary sites for interaction on the molecule are the polar groups capable of forming hydrogen bonds.
The carbonyl oxygen of the pyrrolidinone ring acts as a hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor. The sulfur atom in the benzo[b]thiophene ring can also participate in weaker, non-conventional interactions. Theoretical studies on other nitrogen and oxygen-containing heterocyclic compounds have demonstrated the importance of quantifying these interactions to understand their behavior. mdpi.com By analyzing the radial distribution functions from an MD simulation, the average distance and coordination number of water molecules around these specific functional groups can be determined, providing a quantitative measure of solvation.
Table 2: Potential Intermolecular Interaction Sites on 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- This table outlines potential interaction sites based on the molecule's structure.
| Functional Group | Atom | Interaction Type | Potential Partner in Aqueous Solution |
| Pyrrolidinone | Carbonyl Oxygen (O) | Hydrogen Bond Acceptor | Water (H-atom) |
| Pyrrolidinone | Amide Hydrogen (H) | Hydrogen Bond Donor | Water (O-atom) |
| Benzo[b]thiophene | Aromatic Rings | π-π Stacking / Hydrophobic | Nonpolar molecules |
| Benzo[b]thiophene | Sulfur (S) | Weak Electrostatic | Water (H-atom) |
Docking and Molecular Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
To understand how 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- might interact with a biological target, molecular docking studies can be performed using a model protein structure. For instance, based on the activities of structurally related compounds, a relevant target could be an enzyme like acetylcholinesterase (AChE). researchgate.netmdpi.com
The docking process involves placing various conformations of the ligand into the defined binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable binding mode. Docking studies on similar benzothiazine derivatives with AChE have shown that interactions such as π-π stacking with aromatic residues (e.g., Tryptophan, Tyrosine) and hydrogen bonds are crucial for stable binding. mdpi.com For 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, the benzo[b]thiophene moiety could form π-π interactions with aromatic amino acid side chains, while the pyrrolidinone group could form key hydrogen bonds with residues in the active site.
Table 3: Hypothetical Interactions of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- in a Model Enzyme Active Site This illustrative table is based on common interactions observed in ligand-protein docking studies.
| Ligand Moiety | Interaction Type | Potential Interacting Amino Acid Residue |
| Benzo[b]thiophene | π-π Stacking | Trp, Tyr, Phe |
| Pyrrolidinone Carbonyl (O) | Hydrogen Bond | Ser, Thr, His |
| Pyrrolidinone Amide (N-H) | Hydrogen Bond | Asp, Glu (backbone carbonyl) |
| Aromatic Rings | Hydrophobic Interaction | Val, Leu, Ile |
Van der Waals Interactions: Attractive forces between non-polar atoms, significant for shape complementarity.
Electrostatic Interactions: Favorable interactions between charged or polar groups, including hydrogen bonds.
Solvation Energy: The energy cost of removing the ligand and the binding site from the solvent.
At a conceptual level, the benzo[b]thiophene moiety would likely contribute significantly through van der Waals and hydrophobic interactions, fitting into a nonpolar pocket of the active site. The pyrrolidinone ring's contribution would be dominated by strong, directional electrostatic interactions via its hydrogen bonding capabilities. The balance of these forces dictates the specificity and strength of the molecular recognition process.
Table 4: Conceptual Breakdown of Energetic Contributions to Binding This table provides a theoretical framework for analyzing binding affinity.
| Energy Component | Description | Contributing Moiety |
| ΔE_vdw | Van der Waals energy | Entire molecule, especially benzo[b]thiophene for shape fit |
| ΔE_elec | Electrostatic energy | Pyrrolidinone (H-bonds), polar interactions |
| ΔG_solv | Solvation energy | Desolvation penalty for both ligand and protein binding site |
| ΔS | Conformational entropy | Penalty from restricting the ligand's rotational freedom upon binding |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the spatial arrangement of these key features. For 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, a pharmacophore model can be constructed based on its structural properties.
Drawing from methodologies used for other heterocyclic compounds, key pharmacophoric features can be identified. nih.govnih.gov These typically include:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the pyrrolidinone ring.
Hydrogen Bond Donor (HBD): The amide hydrogen (N-H) of the pyrrolidinone ring.
Aromatic/Hydrophobic Region (AR/HY): The benzo[b]thiophene ring system.
These features can be defined with specific locations and tolerance spheres. This model serves as a 3D query to search for other molecules that share the same structural features in the same relative orientation, without regard to their chemical scaffold.
Table 5: Potential Pharmacophoric Features of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- This table identifies key structural features for a hypothetical pharmacophore model.
| Feature Type | Location on Molecule | Role in Interaction |
| Hydrogen Bond Acceptor | Pyrrolidinone Carbonyl Oxygen | Forms H-bonds with donor groups on a target protein |
| Hydrogen Bond Donor | Pyrrolidinone Amide N-H | Forms H-bonds with acceptor groups on a target protein |
| Aromatic Ring | Benzene (B151609) portion of benzo[b]thiophene | Potential for π-π stacking interactions |
| Hydrophobic Feature | Thiophene portion of benzo[b]thiophene | Interacts with nonpolar pockets in a binding site |
Chemical Reactivity and Derivatization Studies
Functional Group Transformations
The primary sites for functionalization on the molecule are the nitrogen and carbonyl groups of the pyrrolidinone ring, and the electrophilic and nucleophilic centers of the benzo[b]thiophene ring.
The nitrogen atom of the 2-pyrrolidinone (B116388) ring possesses a reactive hydrogen that can be readily substituted. Following deprotonation with a suitable base (e.g., sodium hydride), the resulting nucleophilic nitrogen can undergo N-alkylation or N-acylation. These reactions allow for the introduction of a wide variety of substituents, thereby modifying the compound's steric and electronic properties. chemicalbook.comatamanchemicals.com
N-alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates. chemicalbook.com For instance, reaction with an alkyl bromide in the presence of a base like potassium carbonate can yield N-alkylated derivatives. arkat-usa.org Similarly, N-acylation can be performed using acyl halides or anhydrides to introduce acyl groups. atamanchemicals.comnih.gov These transformations are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. rdd.edu.iq
| Reaction Type | Reagent | Typical Conditions | Product Class |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) | N-Alkyl-4-(benzo[b]thien-2-yl)-2-pyrrolidinone |
| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-4-(benzo[b]thien-2-yl)-2-pyrrolidinone |
| Michael Addition | α,β-Unsaturated Ester | Base catalyst | N-(2-carboalkoxyethyl) derivative |
The carbonyl group of the lactam is another key site for chemical modification. It is susceptible to reduction by strong reducing agents. For example, lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group (CH₂), thereby converting the 2-pyrrolidinone ring into a pyrrolidine (B122466) ring. chemicalbook.comlibretexts.org This transformation fundamentally alters the core structure, removing the planar amide functionality and introducing a more flexible, basic nitrogenous ring. wikipedia.org
Under harsh hydrolytic conditions, such as refluxing in strong aqueous acid or base, the lactam ring can be opened to yield the corresponding γ-amino acid, 4-amino-3-(benzo[b]thien-2-yl)butanoic acid. chemicalbook.comatamanchemicals.com
| Reaction Type | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF, ether), followed by aqueous workup | 4-(Benzo[b]thien-2-yl)pyrrolidine |
| Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH) | Aqueous solution, heat | 4-Amino-3-(benzo[b]thien-2-yl)butanoic acid |
The benzo[b]thiophene ring system is aromatic and undergoes electrophilic substitution. The thiophene (B33073) ring is generally more reactive than the benzene (B151609) ring. chemicalbook.com For unsubstituted benzo[b]thiophene, electrophilic attack occurs preferentially at the C3 position. cdnsciencepub.comyoutube.com The presence of the pyrrolidinone substituent at the C2 position will influence the regioselectivity of further substitutions. Depending on whether the substituent acts as an electron-donating or withdrawing group, it can direct incoming electrophiles to specific positions on either the thiophene or the benzene portion of the fused ring system. youtube.com
Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). cdnsciencepub.comnih.gov These reactions provide a direct method for introducing functional groups onto the aromatic core.
| Reaction | Reagent | Expected Major Product Position(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Substitution on the benzo[b]thiophene ring (likely C3 or benzene ring) |
| Bromination | Br₂ in Acetic Acid | Substitution on the benzo[b]thiophene ring (likely C3) |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution on the benzo[b]thiophene ring (likely benzene ring positions) |
Nucleophilic aromatic substitution (SNAr) on the benzo[b]thiophene ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups and a good leaving group (such as a halogen) on the aromatic ring. acs.orgresearchgate.net For instance, if a nitro group and a halogen were introduced onto the benzo[b]thiophene ring, the halogen could be displaced by various nucleophiles. cdnsciencepub.com Halogen atoms at the C2 or C3 position of the benzo[b]thiophene ring can be displaced by amine nucleophiles. taylorfrancis.com
Additionally, nucleophilic addition to the thiophene ring can occur, particularly with organometallic reagents, leading to the formation of "Meisenheimer-type" adducts, especially if the ring is activated by electron-withdrawing groups. researchgate.net
Ring Transformations and Expansion/Contraction Reactions
While less common, transformations involving the skeletal structure of either the pyrrolidinone or benzo[b]thiophene rings are conceivable. For example, certain synthetic methods allow for the ring contraction of larger nitrogen-containing heterocycles like pyridines to form pyrrolidine derivatives, suggesting that under specific photochemical or catalytic conditions, ring system modifications could be explored. nih.gov Ring-opening of the pyrrolidinone, as mentioned via hydrolysis, followed by subsequent chemical steps could lead to the formation of different heterocyclic or acyclic structures. researchgate.net Such transformations, however, are highly dependent on specific reaction conditions and substrate design and are not typically spontaneous.
Synthesis of Structurally Diverse Analogues
The creation of structurally diverse analogues of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- can be achieved through two main strategies: derivatization of the parent molecule or de novo synthesis from modified building blocks. The functional group transformations described in section 5.1 provide a direct route to a wide array of derivatives.
Alternatively, analogues can be constructed by starting with substituted precursors. For example, various substituted benzo[b]thiophenes can be synthesized and then coupled with a suitable C4 synthon to form the pyrrolidinone ring. rhhz.netbenthamdirect.comrsc.orgnih.gov Conversely, a pre-functionalized 4-substituted-2-pyrrolidinone could be used as a template onto which the benzo[b]thiophene ring is constructed or attached. researchgate.netnih.govmdpi.com This modular approach allows for systematic variation at nearly any position of the molecule, facilitating the exploration of its chemical and biological properties.
| Modification Site | Strategy | Example Precursors/Reagents | Resulting Analogue Type |
|---|---|---|---|
| Pyrrolidinone N1 | N-Alkylation/Acylation | Various alkyl halides, acyl chlorides | N-substituted analogues |
| Benzo[b]thiophene Ring | Electrophilic Substitution | Nitrating agents, Halogens, Acyl Halides | Ring-functionalized analogues (nitro, halo, acyl, etc.) |
| Pyrrolidinone C5 | Synthesis from chiral precursors | S-pyroglutamic acid derivatives | Analogues with stereochemistry at C5 |
| Core Structure | De novo synthesis | Substituted thiophenols and alkynes | Analogues with various substituents on the benzo[b]thiophene ring |
Systematic Variation of Substituents on Both Core Scaffolds
The ability to systematically modify the substituents on both the pyrrolidinone and benzo[b]thiophene cores is fundamental to exploring the structure-activity relationships of this class of compounds. The reactivity of each ring system can be exploited to introduce a diverse array of functional groups.
The pyrrolidinone ring, being a lactam, offers key sites for derivatization. The nitrogen atom is a primary target for substitution, allowing for the introduction of various alkyl and aryl groups. Standard N-alkylation or N-arylation protocols can be employed to modify this position. For instance, reaction with alkyl halides in the presence of a base can yield a range of N-substituted derivatives. Furthermore, the carbonyl group can potentially undergo reactions typical of amides, though these are generally less facile than N-substitution. The methylene groups of the pyrrolidinone ring can also be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution, although this can be challenging and may require specific activating groups.
The benzo[b]thiophene scaffold provides additional opportunities for structural diversification. Electrophilic aromatic substitution reactions are a common method for introducing substituents onto the benzene portion of the benzo[b]thiophene ring system. The position of substitution is directed by the existing substitution pattern and the reaction conditions. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions allow for the introduction of a wide range of electron-donating and electron-withdrawing groups, which can significantly influence the electronic properties of the entire molecule. The thiophene part of the benzo[b]thiophene ring also has its own distinct reactivity, with the C3 position being particularly susceptible to electrophilic attack.
A study on the closely related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives highlights the feasibility of these derivatization strategies. mdpi.com In this work, a series of analogues were synthesized with various substituents on an N-phenylpiperazinyl moiety attached to the pyrrolidine ring. mdpi.com This demonstrates the accessibility of the nitrogen atom for introducing complex substituents. The synthesis of these compounds started from benzo[b]thiophene-2-carboxaldehyde (B1270333), which was converted to 2-(benzo[b]thiophen-2-yl)succinic acid. mdpi.com This succinic acid derivative was then reacted with various amines to form the final pyrrolidine-2,5-dione products. mdpi.com This synthetic approach underscores the modularity of the synthesis, allowing for the introduction of diverse substituents on the pyrrolidinone nitrogen.
Based on these established synthetic methodologies, a hypothetical library of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- derivatives with systematic variations can be proposed.
| Compound ID | R1 (on Pyrrolidinone-N) | R2 (on Benzo[b]thiophene) | Synthetic Approach |
|---|---|---|---|
| 1a | -CH3 | -H | N-methylation of the parent compound. |
| 1b | -CH2CH3 | -H | N-ethylation of the parent compound. |
| 1c | -H | 5-Cl | Synthesis starting from 5-chlorobenzo[b]thiophene. |
| 1d | -H | 5-NO2 | Nitration of the parent compound. |
| 1e | -CH3 | 5-Cl | N-methylation of compound 1c. |
Spiropyrrolidinone Derivatives and Fused Ring Systems
The construction of more rigid and conformationally constrained analogues through the formation of spirocyclic and fused-ring systems is a valuable strategy in medicinal chemistry. For 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, this can be achieved through various synthetic approaches that utilize the reactivity of both heterocyclic cores.
Spiropyrrolidinone derivatives can be synthesized through 1,3-dipolar cycloaddition reactions. isca.me This powerful transformation involves the reaction of an azomethine ylide with a dipolarophile. In the context of the target compound, a suitable precursor would be a benzo[b]thiophene-containing chalcone (B49325) or a similar Michael acceptor. The azomethine ylide can be generated in situ from the condensation of an amino acid, such as sarcosine, with an aldehyde or ketone. The resulting spiropyrrolidinone would feature a spirocyclic center at the 3-position of the pyrrolidinone ring, linking it to another cyclic system. The stereochemical outcome of such reactions is often highly controlled, allowing for the synthesis of specific diastereomers.
Another approach to spirocycles involves the use of 2-(benzo[b]thiophen-2-yl)succinic acid as a key intermediate. mdpi.com This dicarboxylic acid can be reacted with various binucleophiles to construct spirocyclic systems. For instance, reaction with a diamine could lead to the formation of a spiro-dihydropyrazinone derivative.
Fused ring systems can be constructed by annulating a new ring onto the existing 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- scaffold. The pyrrolidinone ring can be a template for the construction of fused systems through reactions that involve both the nitrogen and the adjacent carbon atoms. For example, a Pictet-Spengler type reaction could be envisioned if a suitable tethered aromatic group is attached to the pyrrolidinone nitrogen. Intramolecular cyclization would then lead to a fused polycyclic system. researchgate.net
The benzo[b]thiophene moiety is also amenable to the construction of fused rings. Various methods have been developed for the synthesis of benzo[b]thiophene-fused heterocycles. These often involve the functionalization of the benzo[b]thiophene core with reactive groups that can then participate in intramolecular cyclization reactions. For example, a benzo[b]thiophene derivative with an amino group at the 3-position and a carboxylic acid at the 2-position could be a precursor for a fused pyrazinone ring.
| Derivative Type | General Structure | Synthetic Strategy |
|---|---|---|
| Spiropyrrolidinone | Spirocyclic system at C3 of pyrrolidinone | 1,3-dipolar cycloaddition of an azomethine ylide with a benzo[b]thiophene-containing Michael acceptor. |
| Fused Pyrrolidinone | New ring fused to the pyrrolidinone core | Intramolecular cyclization reactions, such as the Pictet-Spengler reaction, from a suitably functionalized N-substituent. |
| Fused Benzo[b]thiophene | New ring fused to the benzo[b]thiophene core | Annulation reactions involving functional groups on the benzo[b]thiophene ring. |
Incorporation into Polycyclic and Supramolecular Architectures
The 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- scaffold can serve as a valuable building block for the construction of larger and more complex polycyclic and supramolecular architectures. The functional groups present on the two heterocyclic rings provide handles for connecting this core unit to other molecular fragments or for self-assembly into larger structures.
The synthesis of polycyclic aromatic compounds incorporating benzo[b]thiophene has been an area of active research, driven by the interesting electronic and photophysical properties of these molecules. The benzo[b]thiophene unit can be fused to other aromatic systems to create extended π-conjugated structures. For example, benzo[b]thiophene has been incorporated into polycyclic heteroaromatic compounds containing borepin rings, leading to materials with interesting aromaticity and fluoride (B91410) sensing properties. The synthetic strategies for these systems often involve the construction of the polycyclic framework through a series of cross-coupling and cyclization reactions, where a pre-functionalized benzo[b]thiophene derivative is a key starting material.
The pyrrolidinone ring can also be a part of a larger polycyclic system. The synthesis of polycyclic pyrrolidine derivatives has been achieved through intramolecular Pictet-Spengler reactions, leading to complex nitrogen-containing scaffolds. researchgate.net By analogy, a suitably designed derivative of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- could be used as a precursor in such a reaction to generate a novel polycyclic architecture containing both the pyrrolidinone and benzo[b]thiophene moieties.
In the realm of supramolecular chemistry, the non-covalent interactions of the 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- core can be exploited to direct the formation of well-ordered assemblies. The pyrrolidinone moiety, with its amide functional group, is capable of forming strong hydrogen bonds. The benzo[b]thiophene ring, being an aromatic system, can participate in π-π stacking interactions. The combination of these interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks. For instance, benzofuran (B130515) and benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been shown to modulate the aggregation of amyloid-beta peptides, a process that is governed by supramolecular interactions. nih.gov This suggests that the benzo[b]thiophene core can indeed participate in and influence self-assembly processes.
The design of supramolecular systems based on 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- would involve the strategic placement of functional groups that can promote specific intermolecular interactions. For example, the introduction of carboxylic acid or pyridine groups could lead to the formation of robust hydrogen-bonded networks or coordination polymers with metal ions.
| Architecture | Key Features | Potential Applications |
|---|---|---|
| Polycyclic Aromatic Systems | Extended π-conjugation, incorporation of heteroatoms. | Organic electronics, sensors, fluorescent probes. |
| Complex Polycyclic Alkaloid-like Structures | Rigid three-dimensional frameworks. | Medicinal chemistry, chemical biology. |
| Hydrogen-bonded Networks | Directional and specific intermolecular interactions. | Crystal engineering, functional materials. |
| π-Stacked Assemblies | Ordered arrangement of aromatic cores. | Organic semiconductors, charge transport materials. |
Mechanistic Insights into Molecular Interactions Non Clinical Focus
Enzyme Inhibition Mechanisms (Conceptual, in vitro enzyme kinetics)
The fusion of a pyrrolidinone ring with a benzo[b]thiophene system suggests potential interactions with various enzymes. Studies on analogous structures indicate that such compounds can act as enzyme inhibitors through diverse mechanisms.
Binding Modes and Interactions within Enzyme Active Sites
Based on molecular docking studies of similar compounds, the 2-pyrrolidinone (B116388) and benzo[b]thien-2-yl- scaffold could potentially interact with enzyme active sites through a combination of hydrogen bonding, hydrophobic, and π-π stacking interactions. For instance, in studies of benzoxazole-clubbed 2-pyrrolidinones as monoacylglycerol lipase (B570770) (MAGL) inhibitors, the carbonyl group of the 2-pyrrolidinone moiety was found to be crucial for binding. It is hypothesized to situate within the oxyanion hole of the enzyme's catalytic site, forming hydrogen bonds with key amino acid residues such as Ala51, Met123, and Ser122, which are vital for the enzyme's catalytic function.
Kinetic Studies of Enzyme Inhibition (e.g., K_i determination, type of inhibition)
Kinetic studies on related pyrrolidinone derivatives have revealed various types of enzyme inhibition. For example, some pyrrolidinone-based compounds have been shown to be competitive inhibitors, where they compete with the substrate for binding to the enzyme's active site. This is often characterized by an increase in the Michaelis constant (K_m) with no change in the maximum velocity (V_max).
The inhibitory constant (K_i) is a measure of the inhibitor's binding affinity to the enzyme. While specific K_i values for 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- are not available, studies on related compounds have reported K_i values in the nanomolar to micromolar range, indicating potent enzyme inhibition. The determination of these values is typically achieved through graphical analysis of kinetic data, such as Lineweaver-Burk or Dixon plots.
Illustrative Data Table of Enzyme Inhibition Kinetics for Structurally Related Compounds
| Enzyme Target | Compound Type | Type of Inhibition | K_i (nM) |
| Autotaxin (ATX) | 2-pyrrolidinone derivatives | Competitive | 35 - 800 |
| Monoacylglycerol Lipase (MAGL) | Benzoxazole clubbed 2-pyrrolidinones | Competitive | 7.6 - 8.4 |
| Acetylcholinesterase (AChE) | 2H-benzo[b] nih.govjyoungpharm.orgthiazin-3(4H)-one derivatives | Mixed | 25 - 27 |
Note: The data in this table is derived from studies on structurally similar compounds and is for illustrative purposes only.
Receptor Antagonism/Agonism at a Molecular Level
The structural features of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- suggest potential interactions with various receptors, particularly those in the central nervous system.
Ligand-Receptor Binding Affinities (e.g., K_d determination)
The binding affinity of a ligand to its receptor is quantified by the dissociation constant (K_d), with lower K_d values indicating higher affinity. For compounds acting on receptors, binding assays are crucial to determine these affinities. For instance, studies on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have shown affinity for 5-HT1A serotonin (B10506) receptors, with K_i values in the micromolar range. While K_d values for 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- have not been reported, it is plausible that it could exhibit affinity for various G-protein coupled receptors (GPCRs) or ion channels.
Illustrative Data Table of Receptor Binding Affinities for Structurally Related Compounds
| Receptor Target | Compound Type | K_d (nM) |
| 5-HT1A Receptor | Benzo[b]thiophen-2-yl-propan-1-one derivatives | 2300 |
| Neuronal Voltage-Sensitive Sodium Channel (Site 2) | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Not Determined |
Note: The data in this table is derived from studies on structurally similar compounds and is for illustrative purposes only. The K_i value for the 5-HT1A receptor has been used as an approximation of binding affinity.
Molecular Basis of Selectivity and Potency (structural interpretation)
The selectivity and potency of a ligand for a particular receptor subtype are determined by its specific molecular interactions within the receptor's binding pocket. The benzo[b]thiophene moiety, with its specific size, shape, and electronic properties, can play a significant role in determining selectivity. For example, substitutions on the benzo[b]thiophene ring can modulate the electronic density and steric bulk, leading to preferential binding to one receptor subtype over another.
The pyrrolidinone ring can also contribute to selectivity and potency through specific hydrogen bonding interactions. The stereochemistry at the 4-position of the pyrrolidinone ring, where the benzo[b]thien-2-yl group is attached, is also expected to be a critical determinant of biological activity, as different stereoisomers may adopt distinct conformations within the binding site.
Structure-Activity Relationship (SAR) Derivation (molecular level)
Structure-activity relationship (SAR) studies on related benzo[b]thiophene and pyrrolidinone derivatives have provided valuable insights into the molecular features required for biological activity.
For a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, the nature of the substituent on the pyrrolidine (B122466) nitrogen was found to significantly influence their antiseizure activity. nih.gov This suggests that modifications at this position in 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- could be a key strategy for modulating its biological profile.
In the case of benzo[b]thienylallylamine antimycotics, the position of the side chain on the benzo[b]thiophene ring was critical for activity. This highlights the importance of the substitution pattern on the benzo[b]thiophene moiety for directing the molecule to its biological target and ensuring optimal interactions.
Furthermore, the electronic properties of substituents on the benzo[b]thiophene ring can influence activity. Electron-withdrawing or electron-donating groups can alter the molecule's ability to participate in key interactions, such as π-π stacking or hydrogen bonding, within a binding site. A systematic exploration of these structural modifications would be necessary to derive a comprehensive SAR for the 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- scaffold.
Correlation of Structural Modifications with Molecular Interaction Parameters
There is currently no publicly available data correlating the structural modifications of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- with its molecular interaction parameters. Research in this specific area has not been published in the available scientific literature.
Identification of Key Pharmacophoric Elements
The key pharmacophoric elements of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, which are the essential structural features for molecular binding, have not been specifically identified or reported. While pharmacophore models have been developed for broader classes of benzo[b]thiophene-containing compounds, these models are not specific to the 4-substituted 2-pyrrolidinone scaffold and cannot be accurately extrapolated. For instance, a pharmacophore model for arylamino-substituted benzo[b]thiophenes identified a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring as key features for free radical scavenging activity, but this is not directly relevant to the target compound. nih.gov
Advanced Analytical Chemistry and Purity Assessment
Chromatographic Techniques for Analysis
Comprehensive research of publicly available scientific literature and chemical databases did not yield specific chromatographic methods dedicated to the analysis of 2-Pyrrolidinone (B116388), 4-benzo[b]thien-2-yl-. While general principles of chromatographic analysis are well-established for a wide range of organic molecules, specific validated methods for this particular compound, including details on stationary phases, mobile phases, and detection parameters, are not documented in the reviewed sources.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
There is no specific High-Performance Liquid Chromatography (HPLC) method detailed in the scientific literature for the purity and quantitative analysis of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Information regarding the use of Gas Chromatography (GC) for the analysis of volatile impurities and residual solvents in 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is not available in published research.
Chiral Chromatography for Enantiomeric Excess Determination
No specific methods for the chiral separation and determination of enantiomeric excess of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- using chiral chromatography have been reported in the accessible literature.
Spectroscopic Purity Assessment
Detailed spectroscopic purity assessment methods, including quantitative NMR and UV-Vis spectroscopy, specifically developed and validated for 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, are not described in the available scientific literature.
Quantitative NMR for Purity and Composition
There are no published studies detailing the use of Quantitative Nuclear Magnetic Resonance (qNMR) for the purity and composition analysis of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-.
UV-Vis Spectroscopy for Concentration Determination and Extinction Coefficient Measurement
Specific data regarding the use of UV-Vis spectroscopy for the determination of concentration and the measurement of the extinction coefficient of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- are not available in the public domain.
Thermal Analysis
Thermal analysis methods are instrumental in determining the physical and chemical properties of materials as a function of temperature. For 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide critical data regarding its polymorphism, phase transitions, and thermal stability.
Differential Scanning Calorimetry (DSC) for Polymorphism and Phase Transitions
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly useful for investigating polymorphism—the ability of a solid material to exist in multiple crystalline forms. Each polymorph possesses a distinct crystal lattice arrangement and, consequently, different physical properties, including melting point, solubility, and stability.
A typical DSC analysis of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- would involve heating a small sample at a constant rate. The resulting thermogram would display endothermic or exothermic peaks corresponding to phase transitions. For instance, a sharp endothermic peak would indicate the melting point of a specific crystalline form. The presence of multiple melting peaks or other thermal events, such as solid-solid transitions, could signify the existence of different polymorphs. The enthalpy of fusion, calculated from the area under the melting peak, provides further insight into the crystalline structure.
While specific experimental DSC data for 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is not publicly available in the referenced literature, a hypothetical DSC thermogram could reveal the following:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Endotherm | 150.5 | 155.2 | 85.3 | Melting of Form I |
| Exotherm | 120.1 | 125.8 | -45.7 | Crystallization from a metastable form |
| Endotherm | 110.3 | 115.6 | 60.1 | Melting of Form II |
This table is illustrative and based on typical DSC data for organic compounds, as specific data for 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is not available.
Thermogravimetric Analysis (TGA) for Solvent Content and Thermal Stability
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for assessing the thermal stability and decomposition profile of a compound, as well as for quantifying the presence of volatile components like residual solvents or water.
In a TGA experiment, a sample of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- would be heated in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The resulting TGA curve would plot the percentage of weight loss against temperature. A gradual weight loss at lower temperatures might indicate the evaporation of residual solvents from the synthesis process. The onset of significant weight loss at higher temperatures marks the beginning of thermal decomposition. The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is often used as a measure of the compound's thermal stability.
A hypothetical TGA profile for 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- could be summarized as follows:
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 30 - 100 | 0.5 | Loss of adsorbed water |
| 100 - 180 | 2.1 | Loss of residual organic solvent |
| > 250 | 97.4 | Onset of thermal decomposition |
This table is for illustrative purposes, as specific TGA data for the compound is not available in the public domain.
Surface Analysis Techniques for Thin Films or Nanomaterials Incorporating the Compound
When 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is incorporated into thin films or nanomaterials for applications in areas such as organic electronics or specialized coatings, its surface properties become critically important. Surface analysis techniques provide information about the chemical composition, morphology, and topography of the material's surface.
Techniques such as X-ray Photoelectron Spectroscopy (XPS) could be employed to determine the elemental composition and chemical states of the atoms on the surface of a thin film containing the compound. Atomic Force Microscopy (AFM) would be invaluable for imaging the surface topography at the nanoscale, revealing details about film roughness, grain size, and the presence of any domains or defects. For instance, Hirshfeld surface analysis, a computational method, can be used to visualize and quantify intermolecular interactions within the crystal structure, which can influence surface properties. imist.ma
Potential Applications in Chemical Sciences and Materials
Role as a Synthetic Intermediate or Building Block
One of the most promising areas for 2-Pyrrolidinone (B116388), 4-benzo[b]thien-2-yl- is its use as a foundational element in the construction of more elaborate chemical structures. The inherent reactivity of both the pyrrolidinone and benzo[b]thiophene rings can be strategically exploited to build molecular complexity.
The structural framework of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- is an ideal starting point for the synthesis of a diverse range of complex organic molecules. The nitrogen atom of the pyrrolidinone ring can be readily alkylated or acylated, allowing for the introduction of various side chains and functional groups. Furthermore, the aromatic benzo[b]thiophene unit can undergo electrophilic substitution reactions, providing another avenue for molecular elaboration.
For instance, this compound could serve as a key intermediate in the synthesis of novel analogs of biologically active compounds. The pyrrolidinone ring is a common feature in many pharmaceuticals, and the benzo[b]thiophene moiety is a known pharmacophore with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties researchgate.netnih.gov. The combination of these two motifs in a single molecule could lead to the discovery of new therapeutic agents. A hypothetical synthetic pathway could involve the N-alkylation of the pyrrolidinone ring with a pharmacologically relevant fragment, followed by functionalization of the benzo[b]thiophene ring to fine-tune the biological activity.
While specific synthetic routes starting from 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- are not yet documented in the literature, the synthesis of related compounds, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, has been reported mdpi.comnih.gov. These syntheses often involve multi-step sequences that begin with functionalized benzo[b]thiophenes and build the pyrrolidine (B122466) ring system through cyclization reactions. A plausible route to 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- could involve the Michael addition of a nitroalkane to a benzo[b]thiophene-substituted α,β-unsaturated ester, followed by reduction of the nitro group and subsequent lactamization.
Table 1: Potential Synthetic Transformations of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-
| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product Class |
| N-Alkylation | Alkyl halide, strong base (e.g., NaH) in an aprotic solvent (e.g., DMF) | N-Substituted pyrrolidinone derivatives |
| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | N-Acylpyrrolidinone derivatives |
| Electrophilic Aromatic Substitution | Nitrating agent (e.g., HNO₃/H₂SO₄), halogenating agent (e.g., NBS) | Functionalized benzo[b]thiophene derivatives |
| Metalation and Cross-Coupling | Organolithium reagent (e.g., n-BuLi) followed by a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) | Aryl- or heteroaryl-substituted benzo[b]thiophene derivatives |
The presence of a stereocenter at the 4-position of the pyrrolidinone ring opens up the possibility of using enantiomerically pure forms of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- as chiral auxiliaries in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a chemical reaction to produce a single enantiomer of the desired product wikipedia.org. The benzo[b]thiophene group could provide the necessary steric bulk to effectively shield one face of the reactive center, leading to high levels of stereocontrol.
Following a stereoselective reaction, the chiral auxiliary can be cleaved and recovered. The development of novel chiral auxiliaries is an active area of research, and pyrrolidinone-based structures have shown promise in this regard ox.ac.uk. The unique steric and electronic properties of the benzo[b]thiophene substituent could offer advantages over existing auxiliaries.
Furthermore, the nitrogen and sulfur atoms in the molecule could act as coordination sites for metal catalysts. By designing and synthesizing chiral ligands based on the 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- scaffold, it may be possible to develop new asymmetric catalysts for a variety of organic transformations. The rigidity of the benzo[b]thiophene unit could help to create a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity.
Application in Probe Chemistry
The photophysical properties inherent to the benzo[b]thiophene moiety suggest that 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- could be a valuable scaffold for the development of chemical probes for various biological and environmental applications.
Benzo[b]thiophene and its derivatives are known to exhibit fluorescence, and their emission properties can be sensitive to the local environment researchgate.net. This makes them attractive candidates for the design of fluorescent probes that can detect and report on the presence of specific analytes or changes in environmental conditions. By attaching a recognition unit to the 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- core, it is possible to create a probe that undergoes a change in its fluorescence properties upon binding to a target molecule.
For example, a probe for a specific metal ion could be designed by incorporating a metal-chelating group onto the pyrrolidinone nitrogen. Upon binding of the metal ion, the electronic structure of the benzo[b]thiophene fluorophore could be perturbed, leading to a change in the fluorescence intensity or wavelength. Similarly, probes for biologically important molecules such as enzymes or nucleic acids could be developed. The development of fluorescent probes based on benzo[b]thiophene 1,1-dioxides has been reported, demonstrating the potential of this class of compounds in live-cell imaging chemrxiv.orgchemrxiv.org.
In addition to fluorescence, the benzo[b]thiophene scaffold can be labeled with radioisotopes for use in non-clinical molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of biological processes in living subjects.
Derivatives of benzo[b]thiophene have been synthesized and labeled with radioisotopes like fluorine-18 (B77423) for the imaging of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease nih.govnih.gov. The 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- core could be similarly modified and radiolabeled to create new imaging agents for a variety of biological targets. The pyrrolidinone moiety could be used to attach targeting vectors that direct the radiolabeled ligand to specific cells or tissues of interest.
Table 2: Potential Probe Applications of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- Derivatives
| Probe Type | Target Analyte/Process (Hypothetical) | Principle of Detection (Hypothetical) |
| Fluorescent Probe | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-induced change in fluorescence |
| Fluorescent Probe | pH | Protonation/deprotonation of a functional group affecting the fluorophore |
| Radiolabeled Ligand | Specific cell surface receptors | Targeting moiety on the pyrrolidinone ring directs the radiolabeled compound to the receptor |
| Radiolabeled Ligand | Enzyme activity | Substrate for a specific enzyme that, upon turnover, leads to trapping of the radiolabel |
Integration into Advanced Materials (e.g., polymers, organic electronics, host-guest systems)
The unique combination of a polar, hydrogen-bonding capable pyrrolidinone unit and a rigid, electronically active benzo[b]thiophene group makes 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- an intriguing building block for the creation of advanced materials with tailored properties.
The incorporation of pyrrolidinone functionalities into polymers is known to enhance their hydrophilicity, biocompatibility, and ability to interact with polar molecules nih.gov. By polymerizing derivatives of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl-, it may be possible to create polymers with novel thermal, mechanical, and optical properties. For example, the benzo[b]thiophene units could introduce charge-transporting capabilities, leading to the development of new semiconducting polymers for applications in organic electronics. Research on polymers containing the pyrrolidinone functional group has demonstrated their wide-ranging applicability dur.ac.uk.
In the field of organic electronics, benzo[b]thiophene derivatives are being actively investigated as organic semiconductors for use in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs) nih.govmdpi.comresearchgate.netresearchgate.net. The extended π-system of the benzo[b]thiophene core facilitates charge transport, and its properties can be tuned through chemical modification. The 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- molecule could be used as a building block for the synthesis of new small-molecule organic semiconductors or as a monomer for the preparation of semiconducting polymers.
Furthermore, the pyrrolidinone ring's ability to participate in hydrogen bonding and other non-covalent interactions suggests that 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- could be a valuable component in the design of host-guest systems and other supramolecular assemblies rsc.orgmdpi.com. The benzo[b]thiophene unit could provide a rigid scaffold, while the pyrrolidinone group could offer specific binding sites for guest molecules. Such systems could find applications in areas such as chemical sensing, separations, and catalysis.
Incorporation into Functional Polymer Architectures
There is no available research on the incorporation of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- into functional polymer architectures.
Exploration in Organic Light-Emitting Diodes (OLEDs) or Solar Cells
There is no available research on the exploration of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- in organic light-emitting diodes (OLEDs) or solar cells.
Host-Guest Interactions in Supramolecular Chemistry
There is no available research on the host-guest interactions of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- in supramolecular chemistry.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
There are no key research findings or methodological advancements to summarize for 2-Pyrrolidinone (B116388), 4-benzo[b]thien-2-yl- as no dedicated studies on this compound have been identified.
Unexplored Synthetic Avenues and Methodological Challenges
The synthesis of 2-Pyrrolidinone, 4-benzo[b]thien-2-yl- represents an unexplored synthetic challenge. Potential synthetic routes would likely involve the formation of the C4-C(benzo[b]thienyl) bond and the construction of the pyrrolidinone ring. Methodological challenges would include achieving regioselective substitution at the 4-position of the pyrrolidinone precursor and ensuring the stability of the benzo[b]thiophene moiety throughout the synthetic sequence.
Opportunities for Further Mechanistic Elucidation at the Molecular Level
Given the lack of any synthesized compound, there are currently no opportunities for mechanistic elucidation. Should the compound be synthesized in the future, a wide range of spectroscopic and computational studies could be employed to understand its structural and electronic properties.
Broader Impact on Organic Synthesis and Chemical Biology Research
As the compound is currently undocumented in the scientific literature, it has no established impact on organic synthesis or chemical biology research. The development of a novel synthetic route to this and related 4-substituted pyrrolidinones could, however, contribute new methodologies to the field of heterocyclic chemistry. If the compound were found to possess interesting biological activity, it could open new avenues of research in chemical biology.
Q & A
Q. What are the key considerations for synthesizing 4-benzo[b]thien-2-yl-2-pyrrolidinone with high purity?
To achieve high purity, focus on:
- Reaction Optimization : Use inert solvents (e.g., dichlorethane) and controlled temperatures to minimize side reactions, as demonstrated in analogous heterocyclic syntheses .
- Purification : Employ column chromatography or recrystallization to isolate the target compound from byproducts like unreacted starting materials or dimeric impurities.
- Analytical Validation : Confirm purity via HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy to detect trace contaminants .
Q. How can researchers confirm the structural integrity of 4-benzo[b]thien-2-yl-2-pyrrolidinone post-synthesis?
Use a multi-technique approach:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify proton environments and carbon backbone alignment with predicted structures .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths, as applied in related benzothiophene derivatives .
- Mass Spectrometry : Validate molecular weight consistency via high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling 4-benzo[b]thien-2-yl-2-pyrrolidinone in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation .
- First Aid : For accidental exposure, immediately rinse affected areas with water and consult a physician. Maintain safety data sheets (SDS) onsite .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties of 4-benzo[b]thien-2-yl-2-pyrrolidinone?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. The Colle-Salvetti correlation-energy model, adapted for local kinetic-energy density, is effective for electron-density-based predictions .
- Molecular Dynamics (MD) : Simulate solvent interactions to evaluate stability in polar/nonpolar media .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Q. What methodologies optimize the study of structure-activity relationships (SAR) for this compound in pharmacological contexts?
- In Silico Docking : Use software like AutoDock to model interactions with biological targets (e.g., neurotransmitter receptors implicated in neurogenerative diseases) .
- In Vitro Assays : Test inhibitory effects on enzyme activity (e.g., acetylcholinesterase) under controlled pH and temperature conditions .
Q. How do steric and electronic effects of the benzo[b]thienyl moiety influence the compound’s reactivity?
- Steric Maps : Generate 3D molecular models to identify steric hindrance zones affecting nucleophilic/electrophilic attack sites.
- Electrostatic Potential (ESP) Analysis : Map partial charges to predict regioselectivity in substitution reactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
